molecular formula C22H28N2O2 B5122510 N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide

N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide

Cat. No. B5122510
M. Wt: 352.5 g/mol
InChI Key: XTCFXHDHCWBMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide, also known as Fentanyl, is a synthetic opioid that is commonly used as a pain reliever and anesthetic. It was first synthesized in 1960 and has since become a widely used drug in clinical settings. However, due to its potency and potential for abuse, it has also become a drug of abuse and a public health concern.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide acts on the central nervous system by binding to opioid receptors, which are G protein-coupled receptors that are found throughout the body. This binding results in the inhibition of neurotransmitter release, leading to analgesia and sedation.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide has several biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It also has a high potential for abuse and dependence, which can lead to overdose and death.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide has several advantages for use in lab experiments, including its potency and selectivity for opioid receptors. However, its high potential for abuse and dependence can make it difficult to control in a lab setting. Additionally, its effects on the respiratory system can make it dangerous to work with in certain situations.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide, including the development of new synthetic analogs with improved selectivity and reduced potential for abuse. Additionally, research is needed to better understand the mechanisms of opioid receptors and their interactions with other drugs, as well as the long-term effects of N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide use on the body. Finally, research is needed to develop new treatments for opioid addiction and overdose.

Synthesis Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide involves several steps, including the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, which is then reacted with 2-methylphenol and propionyl chloride to form N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide. This process can be carried out using various methods, including microwave-assisted synthesis and flow chemistry.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide has been extensively studied for its use as a pain reliever and anesthetic in clinical settings. It has also been used in research to study the mechanisms of opioid receptors and their interactions with other drugs. Additionally, N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide has been studied for its potential use in treating various medical conditions, including cancer pain, chronic pain, and postoperative pain.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-8-6-7-11-21(17)26-18(2)22(25)23-20-12-14-24(15-13-20)16-19-9-4-3-5-10-19/h3-11,18,20H,12-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCFXHDHCWBMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-(2-methylphenoxy)propanamide

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